molecular formula C20H28N2O3 B6131676 1-cyclopentyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide

1-cyclopentyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide

Cat. No. B6131676
M. Wt: 344.4 g/mol
InChI Key: BSZLRWWYDWWNNN-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. It is also known as CPP-115 and is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

CPP-115 inhibits the activity of GABA transaminase, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which leads to a decrease in neuronal activity. This mechanism of action is similar to that of other GABAergic drugs such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects
CPP-115 has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal activity. This decrease in neuronal activity has been shown to have anxiolytic, anticonvulsant, and antipsychotic effects. CPP-115 has also been shown to increase the levels of dopamine in the brain, which is a neurotransmitter that plays a crucial role in reward and motivation.

Advantages and Limitations for Lab Experiments

CPP-115 has several advantages for lab experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. CPP-115 is also stable and can be easily synthesized in large quantities.
However, there are also some limitations to using CPP-115 in lab experiments. Its effects on other neurotransmitters and enzymes in the brain are not well understood, which makes it difficult to interpret its effects on behavior and physiology. Additionally, the use of CPP-115 in animal models may not accurately reflect its effects in humans.

Future Directions

There are several future directions for research on CPP-115. One area of interest is its potential use in the treatment of addiction. CPP-115 has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential therapeutic value in humans.
Another area of interest is the development of more selective inhibitors of GABA transaminase. CPP-115 is a potent inhibitor of GABA transaminase, but it also inhibits other enzymes in the brain. Developing more selective inhibitors could lead to more targeted and effective treatments for neurological and psychiatric disorders.
Conclusion
CPP-115 is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It is a potent inhibitor of GABA transaminase, which increases the levels of GABA in the brain and leads to a decrease in neuronal activity. CPP-115 has several advantages for lab experiments, but there are also some limitations to its use. Future research on CPP-115 could lead to the development of more effective treatments for neurological and psychiatric disorders.

Synthesis Methods

The synthesis of CPP-115 involves the reaction of 1-cyclopentyl-3-(4-methoxyphenyl)urea with piperidine-3-carboxylic acid. The reaction is catalyzed by a base and the resulting product is purified by recrystallization. The synthesis of CPP-115 has been optimized to produce high yields and purity.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that plays a crucial role in regulating brain activity. CPP-115 has been studied for its potential use in the treatment of epilepsy, addiction, and anxiety disorders.

properties

IUPAC Name

1-cyclopentyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-25-18-9-6-15(7-10-18)12-13-21-20(24)16-8-11-19(23)22(14-16)17-4-2-3-5-17/h6-7,9-10,16-17H,2-5,8,11-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZLRWWYDWWNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2CCC(=O)N(C2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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